6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde
Overview
Description
6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde, also known as DFP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFP is a member of the pyridinecarbaldehyde family and is known for its unique chemical properties, which make it an ideal candidate for use in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Preparation of Heterocyclic Chalcones and Dipyrazolopyridines : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized, leading to the creation of chalcone analogues and dipyrazolopyridines through further treatment with acetophenones and hydrazine hydrate (Quiroga et al., 2010).
Development of Homoleptic Metal Complexes : Research on pyridinecarbaldehyde hydrazones has led to the creation of homoleptic iron(II) and ruthenium(II) complexes. These complexes are notable for their expanded ligand structure, which aids in forming one-dimensional coordination polymers with an undulating backbone (Beves et al., 2008).
Synthesis of Thieno[2,3-c]furans and Furo[3,4-b]pyridines : A method for generating aryl thieno[2,3-c]furans and furo[3,4-b]pyridines has been developed, which involves acidic conditions from various pyridine-3-carbaldehydes (Kuroda et al., 1991).
Spectroscopy and Material Science
Study of Pyridine Derivatives : Research on pyridine derivatives like 3-bromo-5-(2,5-difluorophenyl)pyridine has been conducted to understand their synthetic, spectroscopic, and structural properties. These studies include density functional theory (DFT) analyses and investigations into their nonlinear optical properties (Ghiasuddin et al., 2018).
Spectrofluorimetric Determination of Iron(III) : 2-pyridinecarbaldehyde-5-nitro-pyridylhydrazone (2PC-5NPH) has been synthesized for the spectrofluorimetric determination of Fe(III) ions. This method highlights the use of 2-pyridinecarbaldehydes in sensitive and selective detection applications (Cha & Park, 1996).
Radical Polymerization : 2-pyridinecarbaldehyde imines have been used as ligands in atom transfer polymerization, replacing bipyridines in conjunction with copper(I) bromides and alkyl bromides. This approach showcases the adaptability of pyridinecarbaldehyde derivatives in polymer chemistry (Haddleton et al., 1997).
properties
IUPAC Name |
6-(3,4-difluorophenyl)pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBVWMGOMQHHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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